molecular formula C10H18O2 B11915902 1-Oxaspiro[5.5]undecan-4-ol

1-Oxaspiro[5.5]undecan-4-ol

Cat. No.: B11915902
M. Wt: 170.25 g/mol
InChI Key: JMLRGEFDBCJNOQ-UHFFFAOYSA-N
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Description

1-Oxaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a unique structure that includes a spiro-connected oxane and cyclohexane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Oxaspiro[5.5]undecan-4-ol can be synthesized through various methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst . Another method involves the use of olefin metathesis reactions with a Grubbs catalyst, although this approach is more complex and expensive .

Industrial Production Methods

Industrial production methods for 1-Oxaspiro[5 the Prins cyclization method offers a more feasible route for large-scale production due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Oxaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted spirocyclic compounds.

Mechanism of Action

The mechanism of action of 1-Oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition leads to the bacterium’s inability to maintain its cell wall integrity, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxaspiro[55]undecan-4-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-oxaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C10H18O2/c11-9-4-7-12-10(8-9)5-2-1-3-6-10/h9,11H,1-8H2

InChI Key

JMLRGEFDBCJNOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(CCO2)O

Origin of Product

United States

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